3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
CAS No.: 954248-50-1
Cat. No.: VC11895754
Molecular Formula: C19H23FN2O4S
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954248-50-1 |
|---|---|
| Molecular Formula | C19H23FN2O4S |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 3-fluoro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H23FN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3 |
| Standard InChI Key | DKSUXCKAQWQFHO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F |
Introduction
Chemical Structure and Functional Significance
Molecular Architecture
The compound’s structure integrates a benzene ring substituted with fluorine (at position 3), methoxy (at position 4), and a sulfonamide group (at position 1). The sulfonamide moiety is further extended via an ethyl linker to a 2-phenylmorpholine group. This arrangement creates a hybrid scaffold combining aromatic, heterocyclic, and sulfonamide elements.
Key structural features include:
-
Sulfonamide Group (-SONH-): Known for hydrogen-bonding capabilities, this group enhances target binding affinity, particularly in enzyme inhibition .
-
Morpholine Ring: A six-membered oxygen- and nitrogen-containing heterocycle that improves solubility and modulates pharmacokinetics.
-
Fluoro and Methoxy Substituents: Electron-withdrawing (fluoro) and electron-donating (methoxy) groups influence electronic distribution, affecting reactivity and interaction with biological targets .
The molecular formula is CHFNOS, with a molar mass of 413.48 g/mol.
Synthesis and Optimization
Challenges and Solutions
-
Steric Hindrance: Bulky substituents on the benzene ring may impede reaction efficiency. Using microwave-assisted synthesis or high-pressure conditions can accelerate kinetics.
-
Purification: Chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted amines or sulfonyl chlorides.
Biological Activity and Mechanism
Anti-Inflammatory and Analgesic Prospects
Compounds with sulfonamide-morpholine hybrids demonstrate reduced ulcerogenic potential compared to traditional NSAIDs. For instance, THZD1 and THZD2 show 85–92% reduction in ulcer incidence relative to celecoxib, linked to their selective COX-II inhibition . The fluorine atom in the target compound could further modulate selectivity and metabolic stability.
Comparative Analysis with Analogous Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| THZD1 | Thiazolidine-2,4-dione core | COX-II inhibition (IC = 0.8 μM) |
| PYZ44 | Benzophenone-sulfonamide hybrid | 58% COX-II inhibition at 100 μM |
| 3,5-Dimethoxy Derivative | Methoxy-rich benzamide-morpholine | Antibacterial, anticancer leads |
The target compound’s unique fluorinated sulfonamide architecture positions it as a candidate for conditions requiring high target specificity and reduced off-target effects.
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with COX-II, iNOS, and other inflammatory mediators using X-ray crystallography or molecular docking .
-
Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism in preclinical models.
-
Toxicity Screening: Evaluate acute and chronic toxicity to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume